

# The Evolution of Colistin Resistance in Clinical Isolates: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Colistin*

Cat. No.: *B15560248*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Colistin**, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria. However, the increasing use of **colistin** has inevitably led to the emergence and spread of resistance, posing a significant threat to global health. This technical guide provides an in-depth overview of the molecular mechanisms underpinning **colistin** resistance in clinical isolates, detailed experimental protocols for its detection and characterization, and a summary of quantitative data to inform research and drug development efforts.

The primary mechanism of action of **colistin** involves its electrostatic interaction with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations ( $Mg^{2+}$  and  $Ca^{2+}$ ) that stabilize the LPS, leading to membrane destabilization, increased permeability, and eventual cell death. Resistance to **colistin** predominantly arises from modifications of the bacterial outer membrane that reduce this electrostatic interaction.

## Molecular Mechanisms of Colistin Resistance

**Colistin** resistance in clinical isolates evolves through two primary avenues: chromosomal mutations and the acquisition of plasmid-mediated resistance genes.

## Chromosomal Mutations Leading to Lipid A Modification

The most common form of chromosomally mediated **colistin** resistance involves the modification of the lipid A moiety of LPS. This is primarily achieved through the addition of positively charged molecules, namely phosphoethanolamine (PEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N), to the phosphate groups of lipid A. This modification reduces the net negative charge of the outer membrane, thereby decreasing its affinity for the cationic **colistin**. This process is tightly regulated by several two-component systems (TCS).

### a) The PmrA/PmrB and PhoP/PhoQ Two-Component Systems:

The PmrA/PmrB and PhoP/PhoQ TCS are central to regulating the expression of genes involved in lipid A modification.

- **PmrA/PmrB System:** In many Gram-negative bacteria, including *Acinetobacter baumannii* and *Pseudomonas aeruginosa*, mutations in the *pmrA* and *pmrB* genes are a major cause of **colistin** resistance. *PmrB* is a sensor kinase that, upon sensing environmental signals such as low pH or high iron concentrations, autophosphorylates and subsequently transfers the phosphate group to the response regulator *PmrA*. Phosphorylated *PmrA* then upregulates the expression of the *pmrCAB* operon (in some species, the *eptA* gene) and the *arnBCADTEF* (or *pmrHFIJKLM*) operon. The *pmrC* (or *eptA*) gene encodes a phosphoethanolamine transferase that adds PEtN to lipid A, while the *arn* operon is responsible for the synthesis and transfer of L-Ara4N to lipid A. Mutations in *pmrA* or *pmrB* can lead to constitutive activation of this pathway, resulting in permanent modification of lipid A and a **colistin**-resistant phenotype.
- **PhoP/PhoQ System:** This system is particularly important in Enterobacteriaceae like *Klebsiella pneumoniae* and *Escherichia coli*. The sensor kinase *PhoQ* responds to low magnesium concentrations and antimicrobial peptides. Upon activation, *PhoQ* phosphorylates the response regulator *PhoP*, which in turn can activate the *pmrD* gene. *PmrD* then post-translationally activates the PmrA/PmrB system. *PhoP* can also directly activate the *arn* operon.
- **MgrB, a Negative Regulator of PhoP/PhoQ:** In *K. pneumoniae*, the small transmembrane protein *MgrB* acts as a negative regulator of the *PhoP/PhoQ* system. Inactivation of the *mgrB* gene through mutations, insertions, or deletions leads to the constitutive activation of

PhoP/PhoQ, resulting in the upregulation of lipid A modification genes and subsequent **colistin** resistance.

b) Mutations in Lipid A Biosynthesis Genes:

A less common but significant mechanism of **colistin** resistance is the complete loss of LPS from the outer membrane. This can occur due to mutations in the genes essential for lipid A biosynthesis, such as *lpxA*, *lpxC*, and *lpxD*. While this confers high-level **colistin** resistance, it often comes at a significant fitness cost to the bacterium.

## Plasmid-Mediated Colistin Resistance: The *mcr* Genes

The discovery of the first plasmid-mediated **colistin** resistance gene, *mcr-1*, in 2015 marked a turning point in the evolution of **colistin** resistance, as it allowed for the horizontal transfer of resistance between different bacterial species and strains. Since then, several variants of *mcr* genes (from *mcr-1* to *mcr-10*) have been identified worldwide.

These *mcr* genes encode phosphoethanolamine transferases that, similar to their chromosomally encoded counterparts, catalyze the addition of PEtN to lipid A, reducing the binding of **colistin**. The *mcr* genes are often located on mobile genetic elements such as plasmids, facilitating their rapid dissemination.

## Quantitative Data on Colistin Resistance

The following tables summarize key quantitative data related to the prevalence of different resistance mechanisms and the associated Minimum Inhibitory Concentrations (MICs) of **colistin**.

Table 1: **Colistin** MIC Values Associated with Specific Resistance Mechanisms

| Bacterial Species       | Resistance Mechanism | Gene(s) Involved | Mutation/Variant                       | Colistin MIC (µg/mL) | Reference(s) |
|-------------------------|----------------------|------------------|----------------------------------------|----------------------|--------------|
| Klebsiella pneumoniae   | Chromosomal Mutation | mgrB             | Gene inactivation (insertion/deletion) | 32                   |              |
| Klebsiella pneumoniae   | Chromosomal Mutation | pmrB             | Amino acid substitutions               | >64                  |              |
| Acinetobacter baumannii | Chromosomal Mutation | pmrA             | I13M, P102R                            | 16-32                |              |
| Acinetobacter baumannii | Chromosomal Mutation | pmrC             | N300D, A370S, V486I                    | ≥128                 |              |
| Escherichia coli        | Plasmid-Mediated     | mcr-1            | -                                      | 2-16                 |              |
| Escherichia coli        | Plasmid-Mediated     | mcr-1            | -                                      | 4-8                  |              |
| Salmonella enterica     | Plasmid-Mediated     | mcr-5            | -                                      | 4-8                  |              |

Table 2: Global Prevalence of mcr Genes in E. coli from Clinical and Non-Clinical Isolates

| Region           | Prevalence in Clinical Isolates | Prevalence in Non-Clinical Isolates (Healthy Humans, Livestock) | mcr Variants Reported | Reference(s) |
|------------------|---------------------------------|-----------------------------------------------------------------|-----------------------|--------------|
| Global (Overall) | 1.76%                           | 8.71%                                                           | mcr-1 to mcr-9        |              |
| Africa           | Not specified separately        | 10.1%                                                           | mcr-1, mcr-5, mcr-8   |              |
| Asia             | Not specified separately        | 9.24%                                                           | mcr-1 to mcr-9        |              |
| Americas         | Not specified separately        | 7.65%                                                           | mcr-1, mcr-3          |              |
| Europe           | Not specified separately        | 3.03%                                                           | mcr-1 to mcr-5        |              |

## Signaling Pathways and Resistance Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in **colistin** resistance and the overarching workflow for investigating resistance in a clinical setting.

### Signaling Pathways



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [The Evolution of Colistin Resistance in Clinical Isolates: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15560248#evolution-of-colistin-resistance-in-clinical-isolates\]](https://www.benchchem.com/product/b15560248#evolution-of-colistin-resistance-in-clinical-isolates)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)